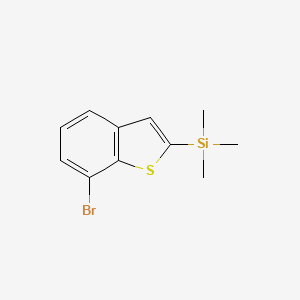
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the benzothiophene ring and a trimethylsilane group attached to the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1-benzothiophen-2-yl)-trimethylsilane typically involves the bromination of benzothiophene followed by the introduction of the trimethylsilane group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzothiophene ring. This is followed by a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The benzothiophene ring can be reduced under specific conditions to form dihydrobenzothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiophenes.
Wissenschaftliche Forschungsanwendungen
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (7-Bromo-1-benzothiophen-2-yl)-trimethylsilane involves its interaction with specific molecular targets and pathways. The bromine atom and the trimethylsilane group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-Bromo-1-benzothiophen-2-yl)methanol
- Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
Comparison
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical properties compared to similar compounds For example, (7-Bromo-1-benzothiophen-2-yl)methanol has a hydroxymethyl group instead of a trimethylsilane group, leading to different reactivity and applications
Eigenschaften
CAS-Nummer |
324769-04-2 |
|---|---|
Molekularformel |
C11H13BrSSi |
Molekulargewicht |
285.28 g/mol |
IUPAC-Name |
(7-bromo-1-benzothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C11H13BrSSi/c1-14(2,3)10-7-8-5-4-6-9(12)11(8)13-10/h4-7H,1-3H3 |
InChI-Schlüssel |
UBNWYKXSPNRBSF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(S1)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


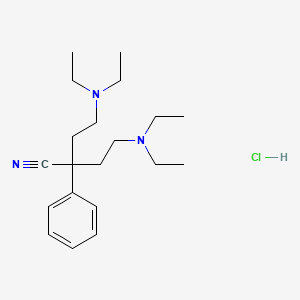
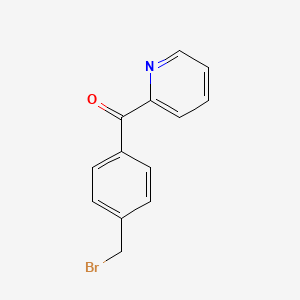
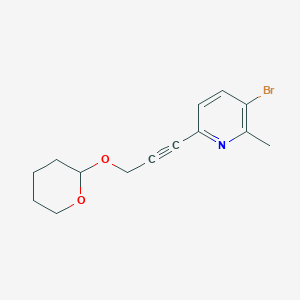

![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
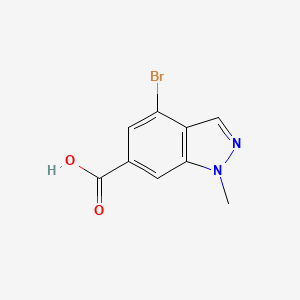

![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)
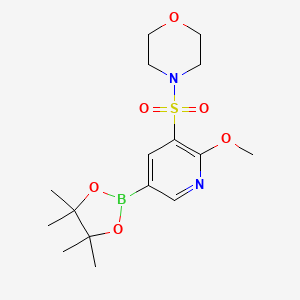
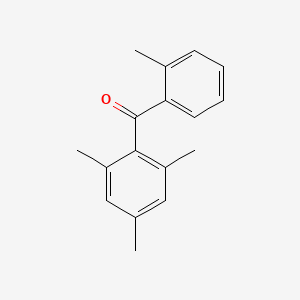
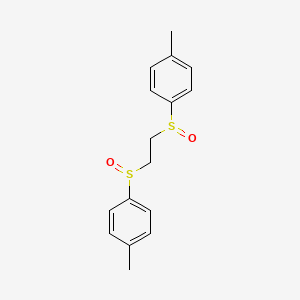
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
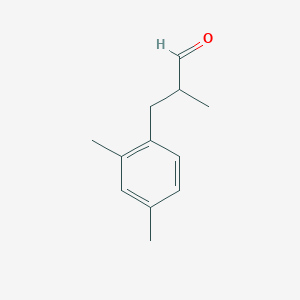
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
